N-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Lipophilicity Membrane permeability ADME prediction

Researchers requiring regiospecifically pure 2,5-dimethylpyrazole isomers for kinase SAR face supply inconsistency-the 2,4- and 1,3-dimethyl regioisomers introduce uncontrolled steric and electronic variables that confound assay reproducibility. This compound delivers the exact 2,5-dimethyl regiochemistry as a hydrochloride salt, ensuring aqueous solubility in biochemical assay buffers (HEPES, pH 7.4, 10 mM MgCl₂) and consistent protonation state. • Deploy in Mps-1/TTK kinase inhibition assays (WO 2014/131584) or CRTH2 cAMP functional assays (WO-2012101043-A1). • The 4-methoxybenzyl (PMB) group enables regioselective C-5 lithiation for focused library synthesis (McLaughlin et al., J. Org. Chem. 2008). • cLogP 2.6-3.3; metabolic soft spot (CYP O-demethylation) monitorable via LC-MS/MS for ADME calibration. Regiospecific identity verified. In stock for immediate dispatch.

Molecular Formula C13H18ClN3O
Molecular Weight 267.75 g/mol
Cat. No. B12221661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride
Molecular FormulaC13H18ClN3O
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NCC2=CC=C(C=C2)OC)C.Cl
InChIInChI=1S/C13H17N3O.ClH/c1-10-8-13(16(2)15-10)14-9-11-4-6-12(17-3)7-5-11;/h4-8,14H,9H2,1-3H3;1H
InChIKeyIWYFYOWJRGECTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxybenzyl)-2,5-dimethylpyrazol-3-amine HCl: Chemical Identity & Scaffold


N-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a synthetic small molecule belonging to the N-substituted aminopyrazole class. Its structure comprises a 2,5-dimethylpyrazole core linked via a secondary amine bridge to a 4-methoxybenzyl moiety, isolated as the hydrochloride salt. The parent heterocycle, 2,5-dimethylpyrazol-3-amine (CAS 3524-32-1), serves as the foundational building block [1]. This compound is recognized in patent literature as a member of the substituted benzylpyrazole family, which has been explored for pharmacological modulation of kinases, G-protein-coupled receptors, and mitotic checkpoint targets [2]. The hydrochloride salt form is important for procurement decisions, as it enhances aqueous solubility and ensures consistent protonation state across experimental conditions.

Screening Kinase or GPCR target screening with 2,5-dimethylpyrazole scaffold Supports biochemical assay buffers as HCl salt
Synthesis Built-in PMB protecting group for regioselective pyrazole C-5 functionalization Reduces steps for focused library expansion
Profiling Physicochemical benchmarking in lead optimization campaigns Predicted drug-like property range; confirm with experimental ADME

Why N-(4-Methoxybenzyl)-2,5-dimethylpyrazol-3-amine HCl Differs from Analogs


Within the N-benzyl-2,5-dimethylpyrazol-3-amine chemotype, subtle variations in the benzyl substituent produce marked differences in physicochemical and pharmacological profiles. The 4-methoxy substituent modulates lipophilicity, electronic character (Hammett σₚ = −0.27), and hydrogen-bond acceptor capacity relative to unsubstituted benzyl (H), 4-fluoro (σₚ = +0.06), or 4-hydroxy (σₚ = −0.37) analogs [1]. These differences directly impact membrane permeability, metabolic stability, and target binding, meaning that procurement of a close analog as a presumed surrogate introduces uncontrolled variables that confound structure-activity relationship (SAR) interpretation and assay reproducibility [2]. Furthermore, the 2,5-dimethyl regiochemistry on the pyrazole ring is distinct from 1,3-dimethyl, 1,4-dimethyl, or 2,4-dimethyl isomers, each of which presents different steric and electronic environments to biological targets [3].

!
Benzyl substituent swap
4-methoxy modulates H-bond acceptor count and electronics; 4-fluoro or unsubstituted analogs may alter target binding and permeability, confounding SAR.
!
Pyrazole regiochemistry
2,5-dimethyl pattern places methyl groups in a specific orientation; 1,3- or 2,4-isomers likely exhibit different kinase binding pocket complementarity.
!
Salt form mismatch
Free base or other salt may show reduced aqueous solubility and inconsistent protonation, affecting assay reproducibility versus the hydrochloride.

Key Differentiators: N-(4-Methoxybenzyl)-2,5-dimethylpyrazol-3-amine HCl vs. Analogs


Lipophilicity Difference: 4-Methoxybenzyl vs. Unsubstituted Benzyl

The 4-methoxy substituent substantially increases predicted lipophilicity versus the unsubstituted benzyl analog. Using ChemSrc calculated data, the positional isomer 4-(4-methoxyphenyl)-2,5-dimethylpyrazol-3-amine has a LogP of 2.57, compared to the core scaffold 2,5-dimethylpyrazol-3-amine (XLogP3 = 0.3) [1]. Based on Hansch fragment analysis (π₄₋OCH₃ ≈ −0.02), the logP difference from N-benzyl-2,5-dimethylpyrazol-3-amine is approximately +0.5 to +0.7 log units after accounting for the full benzyl moiety [2]. This shift places the compound in an optimal lipophilicity range (cLogP 2–3) for passive membrane permeability while maintaining aqueous solubility via the hydrochloride salt [3]. IMPORTANT LIMITATION: Direct experimental logP for this exact compound has not been identified; values are inferred from structurally proximal analogs and fragment-based calculations.

Lipophilicity shift
Class-level
Predicted LogP ~2.6–3.3 vs core scaffold 0.3
Reported lipophilicity may support passive permeability assessment
Values are calculated; no experimental logD₇.₄ confirmed
Lipophilicity Membrane permeability ADME prediction

H-Bond Acceptor Capacity: 4-Methoxy vs. 4-Fluoro Analogs

The 4-methoxybenzyl group introduces an additional hydrogen-bond acceptor (HBA) via the methoxy oxygen, increasing the total HBA count to 4 compared to 3 for the 4-fluoro analog (N-[(4-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine) . This additional H-bond acceptor capacity is critical for molecular recognition: the methoxy oxygen can engage in water-mediated or direct hydrogen-bonding interactions with protein backbone amides or side-chain residues, a feature absent in the 4-fluoro comparator. In aminopyrazole-based JNK3 inhibitors, analogous methoxy-phenyl interactions have been shown to contribute 10- to 50-fold improvements in biochemical IC₅₀ through enhanced hinge-region and DFG-loop contacts [1]. The methoxy group's electron-donating character (Hammett σₚ = −0.27) also modulates the basicity of the bridging secondary amine (estimated pKₐ ~5.5–6.5), influencing protonation state at physiological pH relative to the electron-withdrawing 4-fluoro analog (σₚ = +0.06) [2].

H-bond acceptor capacity
Cross-study
HBA count 4 vs 3 (4-fluoro analog); Δσₚ −0.33
Additional HBA may support target engagement; verify with binding assay
Methoxy oxygen can form water-mediated contacts; data from JNK3 analogs
Hydrogen bonding Target engagement Molecular recognition

4-Methoxybenzyl as a Synthetic Handle

The 4-methoxybenzyl (PMB) group is a well-established protecting group for pyrazole NH that enables regiospecific lithiation and subsequent functionalization at specific positions of the pyrazole ring [1]. This provides a significant synthetic advantage: the target compound already contains the PMB group installed on the exocyclic amine, making it a versatile intermediate for further regioselective derivatization without additional protection/deprotection steps. In contrast, the unsubstituted N-benzyl analog lacks this orthogonal reactivity handle. In published procedures, PMB-protected pyrazoles undergo regioselective deprotonation at C-5 with LDA, followed by trapping with electrophiles to yield 5-substituted products, while the PMB group is removed under mild acidic conditions (TFA/i-Pr₃SiH) [2]. For procurement decisions, this means the compound serves not only as a screening candidate but also as a scaffold for focused library synthesis.

PMB synthetic handle
Head-to-head
Orthogonal deprotection possible (TFA/i-Pr₃SiH) vs non-orthogonal benzyl
Enables regioselective C-5 functionalization without extra protection steps
Based on published PMB-pyrazole lithiation method; scale-up validation needed
Regioselective synthesis Protecting group Late-stage functionalization

Hydrochloride Salt Solubility Advantage

The compound is supplied as the hydrochloride salt, which provides a defined and reproducible protonation state critical for aqueous solubility. The free base of aminopyrazoles of this class typically exhibits low aqueous solubility (<50 µM in phosphate-buffered saline at pH 7.4), whereas hydrochloride salt formation can improve solubility by 10- to 100-fold through enhanced ionization and reduced crystal lattice energy [1]. This is particularly important relative to procurement of the free base form of the same compound or of analogs lacking a salt form, as inconsistent solubility leads to variable bioassay results (apparent IC₅₀ shifts, aggregation-based false positives) [2]. The hydrochloride counterion is chemically inert in most biological assay contexts and does not introduce metal-chelating or redox-active liabilities.

Salt solubility advantage
Class-level
HCl salt form; estimated 1–2 log unit solubility improvement vs free base
May improve aqueous dissolution and reduce DMSO precipitation in assays
General class behavior; direct solubility measurement not located
Solubility Formulation Assay compatibility

2,5-Dimethyl Regiochemistry vs. Other Pyrazole Isomers

The 2,5-dimethyl substitution pattern on the pyrazole ring is a key differentiator from the 1,3-dimethyl, 2,4-dimethyl, and 1,4-dimethyl regioisomers. In the context of aminopyrazole-based kinase inhibitors, the 2,5-dimethyl pattern places the two methyl groups in a specific spatial orientation that influences the dihedral angle between the pyrazole ring and the N-benzyl substituent, directly affecting binding pocket complementarity [1]. The patent literature on substituted benzylpyrazoles explicitly claims the 2,5-dimethylpyrazol-3-amine scaffold for mitotic checkpoint kinase inhibition, with activity dependent on this specific substitution pattern [2]. In a structurally analogous series of pyrazole CRTH2 antagonists (WO-2012101043-A1), the 2,5-dimethyl substitution was associated with optimal receptor occupancy compared to other regioisomers [3]. IMPORTANT LIMITATION: Direct comparative IC₅₀ data for the target compound versus its regioisomers on a defined target has not been identified; differentiation is inferred from patent SAR disclosures.

Regiochemistry impact
Class-level
2,5-dimethyl pattern preferred for Mps-1 and CRTH2 targets in patent SAR
Correct regioisomer may be required for intended binding site engagement
No direct IC₅₀ comparison available; differentiation inferred from disclosures
Regioselectivity Kinase inhibition Receptor antagonism

Research & Industrial Applications for N-(4-Methoxybenzyl)-2,5-dimethylpyrazol-3-amine HCl


Kinase Inhibitor Screening & Mps-1 Drug Discovery

The 2,5-dimethylpyrazol-3-amine scaffold is explicitly claimed in Bayer's substituted benzylpyrazole patent family (WO 2014/131584) for mitotic checkpoint kinase (Mps-1/TTK) inhibition, a target in oncology drug discovery [1]. The target compound, with its 4-methoxybenzyl substitution, occupies the extended binding pocket of Mps-1, where the methoxy group is predicted to form a water-mediated hydrogen bond with the hinge region based on analogous aminopyrazole co-crystal structures. The hydrochloride salt ensures dissolution compatibility with biochemical kinase assay buffers (HEPES, pH 7.4, 10 mM MgCl₂, 0.01% Brij-35). This compound is suitable for primary screening, selectivity profiling against a kinase panel, and as a starting point for structure-guided optimization.

CRTH2/DP2 Antagonist Development

Pyrazole compounds bearing a 2,5-dimethyl substitution pattern have been disclosed as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists in WO-2012101043-A1 [2]. The 4-methoxybenzyl group enhances lipophilicity to the range required for GPCR membrane-embedded binding sites (cLogP ~2.6–3.3), while the secondary amine provides a protonatable center for ionic interactions with acidic receptor residues. The compound can be deployed in cAMP functional assays, β-arrestin recruitment assays, and eosinophil shape-change assays to probe CRTH2-mediated inflammatory signaling in asthma and allergic disease models.

PMB-Directed Regioselective Library Expansion

The compound's 4-methoxybenzyl (PMB) group serves as a built-in protecting group for the exocyclic amine, enabling regioselective lithiation at the pyrazole C-5 position. As demonstrated by McLaughlin et al. (J. Org. Chem. 2008), PMB-protected pyrazoles undergo selective deprotonation with LDA at −78 °C followed by electrophilic quenching to introduce diverse substituents [3]. This makes the compound a strategic procurement choice for medicinal chemistry groups planning focused library synthesis: the PMB group can be removed post-functionalization with TFA/i-Pr₃SiH in CH₂Cl₂, yielding the free amine for further derivatization or biological testing. This synthetic versatility is absent in the unsubstituted N-benzyl analog.

Physicochemical Benchmarking for Lead Optimization

With its predicted cLogP of 2.6–3.3, HBA count of 4, and hydrochloride salt form, this compound occupies a favorable region of drug-like chemical space [4]. It can serve as a reference molecule for calibrating computational ADME models (LogD₇.₄ prediction, Caco-2 permeability, human liver microsome stability) within a pyrazole-based lead series. Its methoxy group provides a metabolic soft spot (CYP-mediated O-demethylation) that can be monitored by LC-MS/MS to assess intrinsic clearance, and compared with metabolically more stable 4-fluoro or 4-chloro analogs. This enables data-driven decisions about which substituent to advance in lead optimization.

Application
Selection Property
Validation Focus
Mps-1 kinase screening
2,5-Dimethylpyrazol-3-amine scaffold
Target engagement in biochemical kinase assays
CRTH2 receptor studies
Lipophilicity and HBA profile for membrane target
cAMP or β-arrestin functional response
Regioselective library synthesis
Built-in PMB protecting group
C-5 derivatization and mild deprotection step
Lead optimization profiling
Predicted drug-like property range
ADME model calibration and metabolic soft spot identification
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